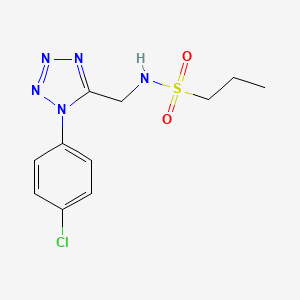

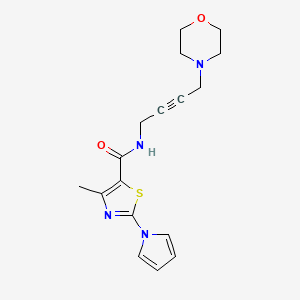

![molecular formula C15H11FN2OS B2944680 (E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 313469-45-3](/img/structure/B2944680.png)

(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

The synthesis of similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, has been reported . These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms . The exact structure of “(E)-3-fluoro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” would need to be confirmed through spectroanalytical data such as NMR, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of substituted 2-amino benzothiazoles with other compounds . The exact reactions for “this compound” would depend on the specific synthesis process used.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would be determined by its specific molecular structure. For similar compounds, these properties are typically confirmed through physicochemical and spectroanalytical data .科学的研究の応用

Synthesis and Antimicrobial Applications

One study discusses the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs. This research highlights the importance of the fluorine atom at the 4th position of the benzoyl group in enhancing antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013). Similarly, novel thiazole derivatives have been synthesized and shown to possess potent antimicrobial activity, with some compounds performing better than reference drugs in inhibiting Gram-positive and Gram-negative bacteria as well as fungi (Liaras et al., 2011).

Anticancer Activity

Fluorinated benzothiazoles have been evaluated for their cytotoxic properties, demonstrating potent in vitro biological activities against various human cancer cell lines. These findings suggest a promising avenue for the development of new anticancer agents (Hutchinson et al., 2001). Another study reports the synthesis of benzamide derivatives as potential multireceptor antipsychotics, which also highlights the structural and activity relationships of these compounds, suggesting their broader pharmacological applications (Yang et al., 2016).

Imaging Agent Development

Research on fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET) underlines the role of fluorinated compounds in diagnostic imaging. These compounds, with their high tumor uptake and acceptable tumor/normal tissue ratios, provide a basis for non-invasive imaging techniques to assess tumor receptor status (Tu et al., 2007).

作用機序

Target of Action

Similar compounds have been found to have anti-inflammatory properties . They inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane and prostaglandins .

Mode of Action

The compound likely interacts with its targets, such as the COX enzymes, to inhibit their function . This inhibition could result in a decrease in the production of inflammatory mediators like thromboxane and prostaglandins .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition could lead to a decrease in the production of inflammatory mediators, thereby reducing inflammation .

Result of Action

The compound’s action likely results in a decrease in inflammation due to the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators .

将来の方向性

特性

IUPAC Name |

3-fluoro-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS/c1-18-12-7-2-3-8-13(12)20-15(18)17-14(19)10-5-4-6-11(16)9-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMJLJLXPZKSNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

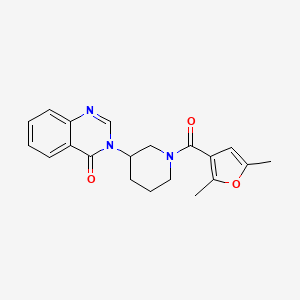

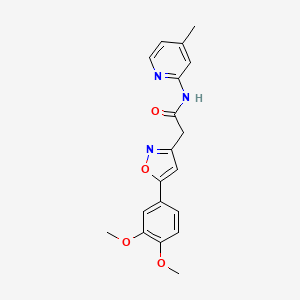

![13,14-dimethyl-8-morpholin-4-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B2944603.png)

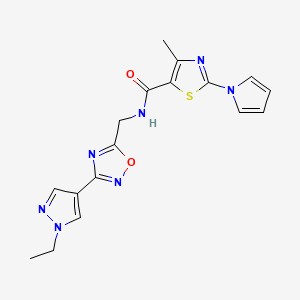

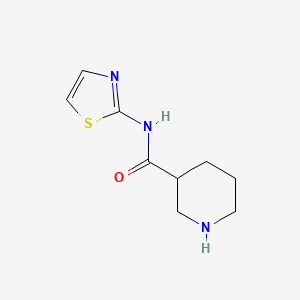

![3-{[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2944609.png)

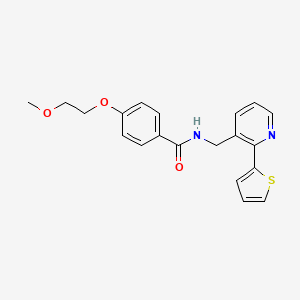

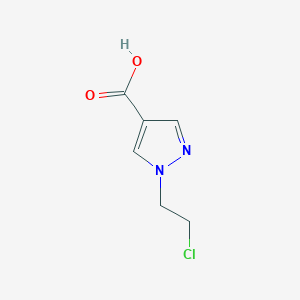

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2944613.png)

![N-[2,2,2-trichloro-1-({[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)phenyl]carbamothioyl}amino)ethyl]acetamide](/img/structure/B2944614.png)

![(1S,2S)-(+)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride](/img/structure/B2944615.png)

![2-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4,5-dimethyl-1H-imidazole dihydrochloride](/img/structure/B2944620.png)